tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate is a four-membered azetidine derivative featuring dual tert-butyl ester groups. The tert-butyl groups serve as protective moieties for carboxylic acids and amines, enhancing stability and modulating solubility for synthetic applications. This compound is pivotal in medicinal chemistry as a precursor for bioactive molecules, leveraging its rigid azetidine ring to influence conformational preferences in drug candidates .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)18-11(16)7-10-8-15(9-10)12(17)19-14(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
VNWQEIYWWREMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl chloroformate and azetidine-1-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, resulting in specific biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Bulk
- tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate derivatives (5c–5f): These compounds (e.g., 5c, 5d) feature methoxy esters and aryl-substituted pyrazole groups. The methoxy group reduces steric bulk compared to tert-butoxy, leading to higher synthetic yields (70–80% vs. 29% for 5f with ortho-methoxy substitution).
- tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 158602-35-8) : The ethoxy substituent balances lipophilicity (LogP ~2.5) and solubility, with moderate GI absorption (83% predicted) compared to the tert-butoxy analogue’s higher lipophilicity (LogP ~3.2) .
- tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate (1d) : The isopropoxy group increases steric hindrance, reflected in a 73% yield. Its α,β-unsaturated ester (C=O at δ 164.77 ppm in ¹³C NMR) enables conjugate addition reactions, unlike saturated analogues .
Ring System Variations
- Piperidine derivative (CAS 1010814-94-4) : This six-membered ring analogue (tert-butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate) exhibits reduced ring strain compared to azetidine, favoring different conformational dynamics in drug design .
Physical and Spectral Properties
| Compound | Key NMR Shifts (¹H/¹³C) | IR (C=O, cm⁻¹) | Yield (%) | LogP |
|---|---|---|---|---|
| Target compound | tert-butyl CH3: δ 1.46; C=O: δ ~170 | ~1740 | N/A | ~3.2 |
| 5c (methoxy, 2-methylphenyl) | Methoxy: δ 3.7; aryl CH3: δ 2.3 | 1735 | 70 | ~2.8 |
| 1d (isopropoxy) | Isopropyl CH3: δ 1.26; C=O: δ 164.77 | 1742 | 73 | ~2.5 |
| CAS 158602-35-8 (ethoxy) | Ethoxy CH2: δ 4.1; C=O: δ ~170 | 1730 | N/A | ~2.5 |
- NMR : The tert-butyl groups in the target compound show distinct singlets at δ 1.46 ppm (¹H) and δ 28.32 ppm (¹³C), while methoxy/ethoxy analogues display split signals (e.g., δ 3.7 ppm for methoxy) .
- IR : C=O stretches vary slightly (1730–1742 cm⁻¹) based on electron-withdrawing effects of substituents .
Biological Activity
Tert-butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate is a specialized organic compound characterized by its unique azetidine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include enzyme inhibition and modulation of receptor activity. The presence of functional groups such as tert-butoxy and oxoethyl enhances its solubility and reactivity, positioning it as a candidate for therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 335.42 g/mol. Its structural features include:
- Azetidine Ring : A four-membered cyclic amine that is essential for the compound's biological interactions.
- Tert-Butoxy Group : Enhances solubility and stability.
- Oxoethyl Moiety : May contribute to biological activity through interactions with various biological targets.
Enzyme Inhibition
Research indicates that compounds containing azetidine rings, including this compound, may exhibit enzyme inhibitory properties. These properties can be crucial in the development of drugs targeting specific enzymes involved in disease pathways, such as cancer or inflammation.
Modulation of Receptor Activity
The structural characteristics of this compound suggest potential interactions with various receptors. Such interactions could lead to therapeutic effects in conditions that involve receptor signaling pathways, making it a candidate for further exploration in pharmacological studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that are optimized for high yields and purity. The compound can be synthesized through the reaction of tert-butyl azetidine carboxylate with appropriate oxoethyl derivatives under controlled conditions .
Interaction Studies
Interaction studies have been conducted to understand how this compound interacts with biological systems. These studies often utilize techniques such as:
- Molecular Docking : To predict how the compound binds to target proteins.
- In Vitro Assays : To evaluate the biological activity against specific enzymes or receptors.
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate | Azetidine ring with amino and hydroxypyrimidine substituents | Potential anti-cancer properties |
| Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate | Cyclopropane ring addition | Unique cyclization leading to different biological activity |
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Hydroxyl group instead of sulfonyl | Different reactivity due to hydroxyl presence |
Safety and Toxicology
Safety data indicate that this compound may cause skin and eye irritation upon contact. It is classified under hazardous materials due to potential respiratory irritants when inhaled . Proper handling procedures should be followed during research and development activities involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
